(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate
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Overview
Description
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate is a complex organic compound with a unique structure that includes a diazo group, a keto group, and a sulfanylidenepyrrolidinyl moiety
Preparation Methods
The synthesis of (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a diazo compound with a keto ester in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate involves its diazo group, which can act as a source of nitrogen for various reactions. The compound can form reactive intermediates that interact with molecular targets, leading to the formation of new bonds and structures. The pathways involved depend on the specific reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
(Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate can be compared with other diazo compounds and keto esters. Similar compounds include:
Methyl 2-diazo-3-oxobutanoate: Another diazo compound with a simpler structure.
Ethyl diazoacetate: A commonly used diazo compound in organic synthesis.
Diazoacetone: A diazo compound with a keto group. The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
134926-99-1 |
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Molecular Formula |
C8H9N3O3S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
methyl 2-diazo-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3 |
InChI Key |
QAOFBUKOKHHVLG-UHFFFAOYSA-N |
Isomeric SMILES |
CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-] |
SMILES |
COC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
Canonical SMILES |
COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-] |
Synonyms |
1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester |
Origin of Product |
United States |
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